7-Butoxy-2-chloro-6-methoxyquinazolin-4(1H)-one
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Overview
Description
7-Butoxy-2-chloro-6-methoxyquinazolin-4(1H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Butoxy-2-chloro-6-methoxyquinazolin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-6-methoxybenzoic acid and butylamine.
Formation of Intermediate: The starting materials undergo a series of reactions, including esterification, chlorination, and cyclization, to form the quinazolinone core.
Final Product:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-Butoxy-2-chloro-6-methoxyquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents at specific positions on the quinazolinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Quinazolinone derivatives are often studied for their potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: The compound could be used in the development of new materials or as a chemical intermediate in industrial processes.
Mechanism of Action
The mechanism of action of 7-Butoxy-2-chloro-6-methoxyquinazolin-4(1H)-one would depend on its specific biological activity. Generally, quinazolinone derivatives exert their effects by interacting with molecular targets such as enzymes, receptors, or DNA. These interactions can modulate various cellular pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-methoxyquinazolin-4(1H)-one: Lacks the butoxy group at the 7th position.
7-Butoxy-2-chloroquinazolin-4(1H)-one: Lacks the methoxy group at the 6th position.
7-Butoxy-6-methoxyquinazolin-4(1H)-one: Lacks the chlorine atom at the 2nd position.
Uniqueness
7-Butoxy-2-chloro-6-methoxyquinazolin-4(1H)-one is unique due to the specific combination of substituents on the quinazolinone core. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
62484-43-9 |
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Molecular Formula |
C13H15ClN2O3 |
Molecular Weight |
282.72 g/mol |
IUPAC Name |
7-butoxy-2-chloro-6-methoxy-3H-quinazolin-4-one |
InChI |
InChI=1S/C13H15ClN2O3/c1-3-4-5-19-11-7-9-8(6-10(11)18-2)12(17)16-13(14)15-9/h6-7H,3-5H2,1-2H3,(H,15,16,17) |
InChI Key |
DXUKMQYXOJHNRN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=C2C(=C1)N=C(NC2=O)Cl)OC |
Origin of Product |
United States |
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